molecular formula C14H21F3N2O3 B14023141 Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B14023141
M. Wt: 322.32 g/mol
InChI Key: ORAGFDJLQQHTQA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C14H21F3N2O3. It is characterized by its spirocyclic structure, which includes a diazaspiro nonane core and a trifluoroacetyl group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through an acylation reaction. This step involves the reaction of the spirocyclic intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Protection of Functional Groups: The tert-butyl ester group is introduced to protect the carboxylate functionality. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the trifluoroacetyl group with other functional groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The spirocyclic structure provides rigidity and stability, which can improve the compound’s overall bioactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development. Additionally, the spirocyclic structure provides a rigid and stable framework that can improve the compound’s binding affinity and selectivity for its molecular targets.

Properties

Molecular Formula

C14H21F3N2O3

Molecular Weight

322.32 g/mol

IUPAC Name

tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H21F3N2O3/c1-12(2,3)22-11(21)19-7-5-13(9-19)4-6-18(8-13)10(20)14(15,16)17/h4-9H2,1-3H3

InChI Key

ORAGFDJLQQHTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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